![molecular formula C18H22N4O2 B2968398 2-{[5-cyano-2-(propan-2-yloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide CAS No. 1241527-42-3](/img/structure/B2968398.png)
2-{[5-cyano-2-(propan-2-yloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-cyano-2-(propan-2-yloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide is a complex organic compound with unique structural features
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-cyano-2-(propan-2-yloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide generally involves a multi-step process:
Aromatic Nitration: : The initial step involves nitration of an appropriate aromatic precursor.
Reduction: : Subsequent reduction of the nitro group to an amine.
Etherification: : Introduction of the propan-2-yloxy group via nucleophilic substitution.
Acetamide Formation: : Formation of the acetamide moiety through reaction with chloroacetyl chloride.
Cyclopentyl Integration: : Coupling with a cyanocyclopentyl group.
Industrial Production Methods
On an industrial scale, these reactions are optimized for high yield and purity, often utilizing catalysis and controlled reaction environments to ensure consistency. Large-scale production might employ continuous flow reactors to streamline the synthetic process and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The aromatic ring can undergo electrophilic substitution reactions.
Reduction: : The cyano groups can be reduced to amines under appropriate conditions.
Substitution: : The acetamide and ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide.
Reduction: : Hydrogenation using palladium or nickel catalysts.
Substitution: : Reagents like sodium hydride or strong bases for deprotonation.
Major Products
Oxidation: : Hydroxy derivatives.
Reduction: : Amines.
Substitution: : Varied alkylation or acylation products.
Aplicaciones Científicas De Investigación
This compound finds application across multiple fields:
Chemistry: : Used as a building block in synthetic organic chemistry for developing novel compounds.
Biology: : Studies involving enzyme inhibition or receptor binding.
Medicine: : Potential pharmacological properties, including anti-inflammatory or anticancer activities.
Industry: : Used in material science for developing polymers or advanced materials.
Mecanismo De Acción
Molecular Targets and Pathways
The compound’s effects are often mediated through interactions with specific molecular targets:
Enzymes: : Inhibition or activation of enzymatic activities.
Receptors: : Binding to cellular receptors, affecting signal transduction pathways. The precise mechanism involves the formation of stable complexes with target proteins, altering their function and thereby modulating biological processes.
Comparación Con Compuestos Similares
Unique Features
What sets this compound apart is the combination of cyano groups and a propan-2-yloxyphenyl moiety, which endows it with unique reactivity and binding properties.
Similar Compounds
2-{[5-cyano-2-(methoxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide: : Lacks the propan-2-yloxy group.
2-{[5-cyano-2-(propan-2-yloxy)phenyl]amino}-N-(1-cyanocyclopropyl)acetamide: : Features a cyclopropyl instead of cyclopentyl group.
This compound is indeed a treasure trove for researchers, offering a range of reactions and applications to explore. Enjoy discovering more layers to its story!
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(5-cyano-2-propan-2-yloxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13(2)24-16-6-5-14(10-19)9-15(16)21-11-17(23)22-18(12-20)7-3-4-8-18/h5-6,9,13,21H,3-4,7-8,11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPSUAKSOUQNGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C#N)NCC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
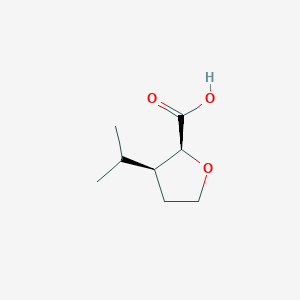
![N-[4-({4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2968316.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenethyl)oxalamide](/img/structure/B2968317.png)
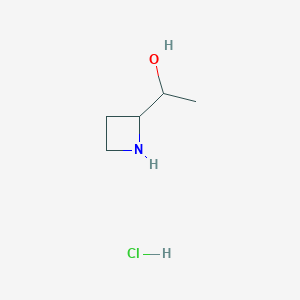
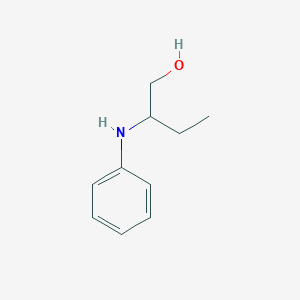
![(Z)-4-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2968320.png)
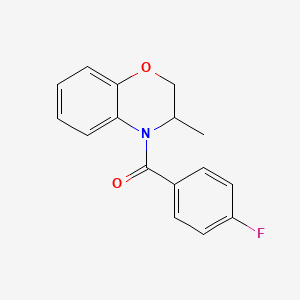
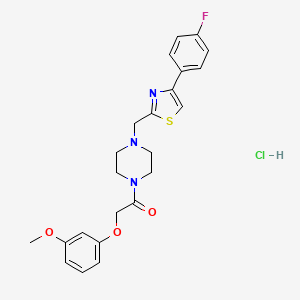
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-6,7,8,9-tetrahydro-5H-benzo[7]annulene-3-carboxylic acid](/img/structure/B2968330.png)
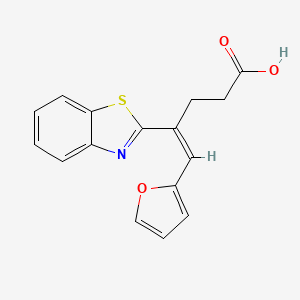
![methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate](/img/structure/B2968334.png)
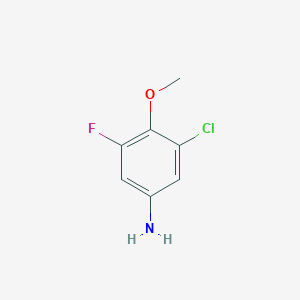
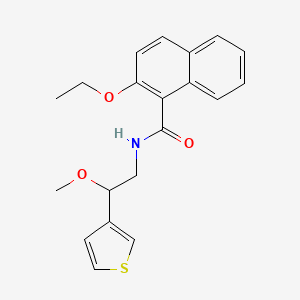
![1-benzyl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2968337.png)
